molecular formula C22H22N2O2 B5238964 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol

Cat. No.: B5238964
M. Wt: 346.4 g/mol
InChI Key: QZNPTKOZMFTIME-UHFFFAOYSA-N
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Description

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol is an organic compound that features a benzimidazole ring substituted with dimethyl groups, a naphthalene moiety, and a propanol chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol typically involves the following steps:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Dimethylation: The benzimidazole ring can be selectively dimethylated using methylating agents such as methyl iodide in the presence of a base.

    Attachment of the Propanol Chain: This step involves the reaction of the dimethylated benzimidazole with an appropriate halogenated propanol derivative.

    Naphthalen-2-yloxy Substitution: The final step is the etherification of the propanol chain with naphthalen-2-ol under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The propanol group can be oxidized to a ketone or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The naphthalen-2-yloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of various substituted ethers.

Scientific Research Applications

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for compounds like 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol: Lacks the naphthalen-2-yloxy group.

    1-(1H-benzimidazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol: Lacks the dimethyl groups on the benzimidazole ring.

Uniqueness

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol is unique due to the combination of its benzimidazole, naphthalene, and propanol moieties, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(5,6-dimethylbenzimidazol-1-yl)-3-naphthalen-2-yloxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-15-9-21-22(10-16(15)2)24(14-23-21)12-19(25)13-26-20-8-7-17-5-3-4-6-18(17)11-20/h3-11,14,19,25H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNPTKOZMFTIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(COC3=CC4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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